5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
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Overview
Description
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound with the molecular formula C17H19BrO3. It is a brominated aromatic ether, which is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method starts with the bromination of 2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene. The bromination reaction is usually carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic rings.
Scientific Research Applications
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. The molecular targets and pathways involved vary based on the type of reaction and the desired product. For example, in Suzuki-Miyaura coupling, the compound interacts with palladium catalysts to form carbon-carbon bonds through oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxyphenol: Another brominated aromatic compound with similar reactivity but different functional groups.
5-bromo-2-methyl-2-pentene: A brominated alkene with different structural features and reactivity.
5-bromo-2-methoxybenzenesulfonyl chloride: A sulfonyl chloride derivative with distinct chemical properties and applications.
Uniqueness
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of bromine and ether functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its structure allows for selective transformations and the formation of complex molecules, making it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)11-13(2)17(12)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIKQOIOSBYELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC=C2OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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